molecular formula C24H24N4O3S B2496591 4-methyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532971-18-9

4-methyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No. B2496591
CAS RN: 532971-18-9
M. Wt: 448.54
InChI Key: JSSANUCNWJNONP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-methyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves multiple steps, including cyclization, thioamide formation, and reactions under specific conditions to achieve high yield and purity. For example, compounds with similar structures have been synthesized through reactions involving cyclization of thioamide with chloroacetoacetate, achieving yields above 60% (Tang Li-jua, 2015).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction studies, has been conducted on similar compounds to determine their crystal structure and understand the spatial arrangement of atoms within the molecule. Such analyses reveal the stabilizing effects of hydrogen bonds and π-π interactions, which are critical for the stability and reactivity of the compound (P. Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of this compound involves interactions that can lead to various transformations, including isomerization and cyclization reactions. These reactions are influenced by the presence of functional groups, such as the thioamide and amino groups, which play a significant role in the compound's behavior under different chemical conditions (D. M. Argilagos et al., 1997).

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory Applications : Research on indolyl azetidinones highlights the synthesis and testing of compounds with anti-inflammatory properties. These compounds are designed to offer alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), potentially reducing ulcerogenic activities (Kalsi et al., 1990).
  • Anticancer Agents : The development of pro-apoptotic indapamide derivatives for anticancer applications demonstrates the potential of similar compounds in targeting cancer cells, specifically melanoma, through the inhibition of human carbonic anhydrase isoforms (Yılmaz et al., 2015).
  • Enzyme Inhibition for Medical Applications : Studies on bi-heterocyclic benzamides as alkaline phosphatase inhibitors provide insights into their use in medical applications, emphasizing their potential in regulating bone and teeth calcification without toxic effects on red blood cells (Abbasi et al., 2019).

Synthesis and Chemical Properties

  • Chemical Synthesis Techniques : The synthesis of various heterocyclic compounds showcases methodologies for creating potential pharmacologically active molecules. These syntheses involve reactions like cyclization, aminolysis, and condensation, yielding compounds with potential applications in drug development and biochemical research (Sokolov et al., 2014).

properties

IUPAC Name

4-methyl-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-16-7-9-18(10-8-16)24(30)25-11-12-28-14-21(19-5-3-4-6-20(19)28)32-15-23(29)26-22-13-17(2)31-27-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,25,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSANUCNWJNONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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